molecular formula C12H14ClNO2 B1376060 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 1384430-61-8

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B1376060
CAS No.: 1384430-61-8
M. Wt: 239.7 g/mol
InChI Key: MOBCDTGFHYFJTJ-UHFFFAOYSA-N
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Description

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies in in vitro or in vivo settings have observed that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis of essential molecules, and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.

Reaction Steps:

  • Formation of Carboxylic Acid:

    • React 1-benzylpyrrole with chloroacetic acid in the presence of a strong acid catalyst.
    • Heat the mixture to promote the reaction.
    • Isolate the carboxylic acid product.
  • Formation of Hydrochloride Salt:

    • Dissolve the carboxylic acid in a suitable solvent.
    • Add hydrochloric acid to the solution.
    • Precipitate the hydrochloride salt by cooling the solution.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpyrrole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,5-dihydro-1H-pyrrole-3-carboxylic acid: Similar structure but without the benzyl group, affecting its biological activity and reactivity.

Uniqueness

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCDTGFHYFJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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